molecular formula C13H10IN3O B2970518 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile CAS No. 860649-99-6

4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile

Cat. No.: B2970518
CAS No.: 860649-99-6
M. Wt: 351.147
InChI Key: YZGKDCHEALWYAX-UHFFFAOYSA-N
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Description

4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile is a chemical compound with the molecular formula C13H10IN3O. It is characterized by the presence of an iodine atom, a pyrimidinyl group, and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile typically involves the following steps:

  • Iodination: The starting material, 2,6-dimethyl-4-pyrimidinol, undergoes iodination to introduce the iodine atom at the 5-position.

  • Nucleophilic Substitution: The iodinated pyrimidinol is then reacted with 4-cyanophenol in the presence of a base to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a de-iodinated product.

  • Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Iodate or periodate derivatives.

  • Reduction: De-iodinated pyrimidinyl derivatives.

  • Substitution: Various substituted pyrimidinyl compounds.

Scientific Research Applications

4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biological studies to investigate the effects of iodine-containing compounds on cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The iodine atom plays a crucial role in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile is unique due to its specific structural features. Similar compounds include:

  • 4-[(5-Bromo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile: Similar structure but with a bromine atom instead of iodine.

  • 4-[(5-Chloro-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile: Similar structure but with a chlorine atom instead of iodine.

These compounds differ in their reactivity and biological activity due to the different halogen atoms present.

Properties

IUPAC Name

4-(5-iodo-2,6-dimethylpyrimidin-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c1-8-12(14)13(17-9(2)16-8)18-11-5-3-10(7-15)4-6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGKDCHEALWYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)OC2=CC=C(C=C2)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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